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Compound of Interest

Compound Name: 2-Adamantanol

Cat. No.: B149831

This guide provides a comprehensive overview of the spectral data for 2-adamantanol
(C10H160), a key intermediate in various chemical syntheses. The information is intended for
researchers, scientists, and professionals in the field of drug development and materials
science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and Mass Spectrometry of 2-adamantanol.

Table 1: *H NMR Spectral Data of 2-Adamantanol|

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~3.65 brs 1H H-2 (CH-OH)
~2.06 m 2H Bridgehead CH
~1.74 m 8H CH:z
Bridgehead CH and
~1.65 m 4H
CH:z
~1.37 S 1H OH
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Note: Chemical shifts can vary slightly depending on the solvent and concentration. The
spectrum is often complex due to overlapping signals of the cage protons. Use of a shift
reagent can simplify the spectrum for clearer assignments[1][2]. The data presented is a
compilation from multiple sources[3].

Table 2: **C NMR Spectral Data of 2-Adamantanol

Chemical Shift (8) ppm Carbon Type Assignment
~72.0 CH C-2 (CH-OH)
~38.0 CH Bridgehead
~36.0 CH:2

~32.0 CH2

~27.0 CH:z

Note: The assignments are based on the expected chemical shifts for an adamantane cage
with a hydroxyl group at a secondary position. Data compiled from various spectral
databases[4][5].

Table 3: Infrared (IR) Spectroscopy Data of 2-
Adamantanol|

Wavenumber (cm~12) Intensity Assignment
~3600-3200 Strong, Broad O-H stretch (H-bonded)
~2900-2850 Strong C-H stretch (alkane)
~1450 Medium CH:z bend

~1053 Strong C-O stretch

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The C-H and C-O
stretching frequencies are characteristic of the adamantane cage and the alcohol functionality,
respectively.
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Table 4: Mass Spectrometry Data of 2-Adamantanol

m/z Relative Intensity Assighment

152 Moderate [M]* (Molecular lon)
134 100% (Base Peak) [M - H20]*

95 Moderate [C7H11]*

79 Moderate [CeH7]*

Note: The fragmentation pattern is characterized by the loss of a water molecule from the
molecular ion, resulting in the base peak at m/z 134.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of 2-adamantanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 *H and 3C NMR
e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Sample Preparation:

o Weigh approximately 5-10 mg of 2-adamantanol.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-de or
CDCIs) in a clean, dry NMR tube.

o Cap the NMR tube and gently agitate to ensure complete dissolution.
o Data Acquisition:
o Insert the sample into the NMR spectrometer.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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o For 'H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to
simplify the spectrum to singlets for each unique carbon. A larger number of scans is
required due to the low natural abundance of 13C.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., Tetramethylsilane, TMS).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

2.2.1 KBr Pellet Method
¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o Grind 1-2 mg of 2-adamantanol with approximately 100-200 mg of dry, spectroscopy-
grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
o Data Acquisition:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment.
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o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o The final spectrum is presented as a ratio of the sample spectrum to the background
spectrum.

2.2.2 Nujol Mull Method
e Instrumentation: An FTIR spectrometer.

e Sample Preparation:

[¢]

Grind a few milligrams of 2-adamantanol to a fine powder in an agate mortar.

[e]

Add a drop or two of Nujol (mineral oil) and continue to grind to form a smooth, thick paste
(mull).

[e]

Spread a thin, even layer of the mull onto a salt plate (e.g., KBr or NaCl).

o

Place a second salt plate on top and gently press and rotate to create a thin film.
o Data Acquisition:
o Mount the salt plates in the spectrometer's sample holder.

o Collect the IR spectrum as described for the KBr pellet method. Note that the spectrum will
show characteristic C-H stretching and bending bands from the Nujol, which should be
mentally subtracted or digitally removed if possible.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer equipped with an Electron lonization (EIl) source.
o Sample Introduction:

o Adirect insertion probe or a Gas Chromatography (GC) inlet can be used. For a solid
sample like 2-adamantanol, a direct insertion probe is common.

o A small amount of the sample is placed in a capillary tube at the end of the probe.
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o Data Acquisition:

o The probe is inserted into the ion source of the mass spectrometer, and the sample is
gently heated to induce volatilization.

o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV).

o The resulting ions are accelerated and separated by the mass analyzer according to their
mass-to-charge ratio (m/z).

o The detector records the abundance of each ion.
o Data Analysis:

o The resulting mass spectrum plots the relative intensity of the ions as a function of their
m/z values.

o The molecular ion peak ([M]*) is identified, and the fragmentation pattern is analyzed to
deduce the structure of the molecule.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
2-adamantanol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b149831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

2-Adamantanol (Solid)

Spectroscopic Analysis
Y Y

NMR Spectroscopy

Data Interpretation

Y

Y
Che_mlcal Shifts Functional Group Molecular Weight
Coupling Constants e ’
. Identification Fragmentation Pattern
Integration

$Structural Elucidatior

Confirmed Structure of

2-Adamantanol

Click to download full resolution via product page

Spectroscopic analysis workflow for 2-adamantanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB
[antslab.in]

o 5. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Adamantanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149831#2-adamantanol-spectral-data-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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